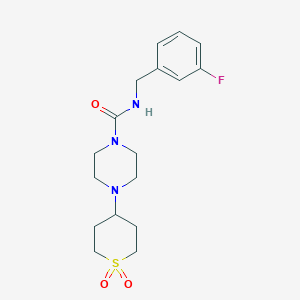

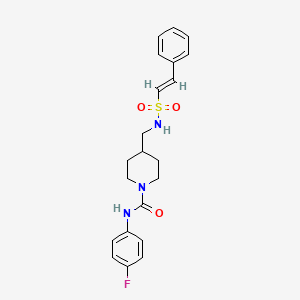

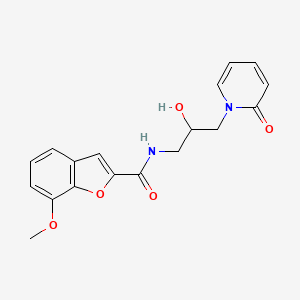

![molecular formula C13H9NO4S B2617783 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 730986-10-4](/img/structure/B2617783.png)

2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one” is a derivative of benzoxazole . Benzoxazole derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities . They have been used in intermediates for the preparation of new biological materials and have a wide spectrum of pharmacological activities .

Synthesis Analysis

Benzoxazole derivatives are synthesized through various methods. For instance, 2-aminophenol reacts with potassium hydroxide in a methanolic solution, followed by the addition of carbon-di-sulfide to synthesize Benzo[d]oxazole-2-thiol . A mixture of this compound with another compound is then stirred in the presence of triethylamine to obtain the final product .Molecular Structure Analysis

The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, and mass . The structure of these compounds is examined using these techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives are complex and involve multiple steps . The reactions are carried out under specific conditions to ensure the correct formation of the desired product .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For instance, the melting point, yield, and appearance (white solid) of a similar compound were determined . The structure was confirmed by FTIR, 1H NMR, 13C NMR, and HRMS .科学的研究の応用

Synthesis and Characterization of Compounds

A series of compounds related to 2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one have been synthesized and characterized. The compounds were subjected to FT-IR, 1H-NMR, Mass spectroscopy, and elemental analysis to confirm their structures (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020). Similarly, novel acrylate monomers were synthesized from a related compound and polymerized. Their thermal behavior was analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and they demonstrated moderate to good antibacterial and antifungal activities (M. Saraei et al., 2016).

Antimicrobial Activity

The synthesized compounds underwent in vitro screening for antimicrobial activity. Some compounds showed increased potency against Mycobacterium tuberculosis, with specific electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties potentially responsible for the strong anti-mycobacterial activity (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020). Similarly, other compounds were also characterized and evaluated for their antibacterial activities. The presence of specific substituents influenced the antimicrobial potency of these compounds (V. P. Landage, D. R. Thube, & B. Karale, 2019).

Docking Studies and Interaction Analysis

Interaction with Mycobacterium tuberculosis Enoyl Reductase Enzyme

Docking studies were performed to predict how the synthesized compounds interact within the Mycobacterium tuberculosis enoyl reductase enzyme. Compounds with electron-releasing groups demonstrated the most potent activity, highlighting the importance of molecular interactions in determining antibacterial efficacy (Muralidharan Venugopal, Raja Sundararajan, & Asha Deepti Choppala, 2020).

作用機序

Target of Action

Benzoxazole derivatives, a class to which this compound belongs, have been found to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Benzoxazole derivatives have been found to impact a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of cell proliferation .

Result of Action

Benzoxazole derivatives have been found to have a variety of effects, including antimicrobial and anticancer activities .

将来の方向性

生化学分析

Biochemical Properties

2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of cancer cells by inducing apoptosis and altering gene expression patterns . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as antibacterial and anticancer activities, without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound has been shown to inhibit certain metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific cellular compartments, where it exerts its biological effects. The distribution of this compound within tissues also influences its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The precise subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanylmethyl)-5-hydroxypyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-10-5-8(17-6-11(10)16)7-19-13-14-9-3-1-2-4-12(9)18-13/h1-6,16H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPNJJFGUFBLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=CC(=O)C(=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

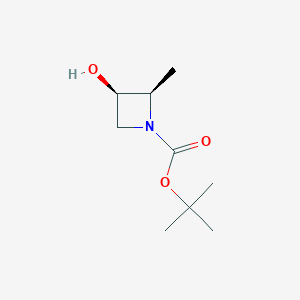

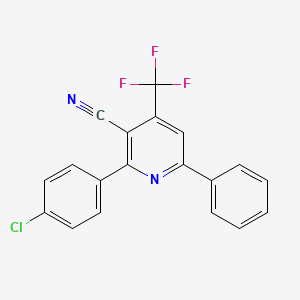

![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617709.png)

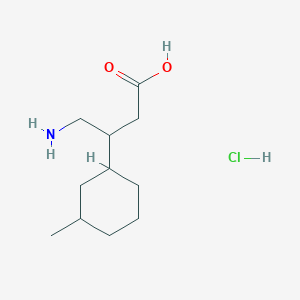

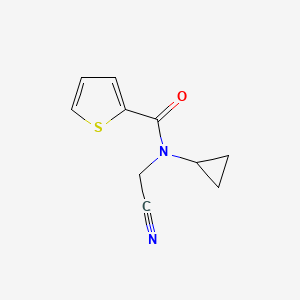

![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)

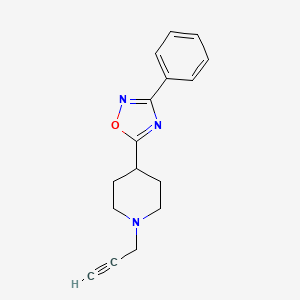

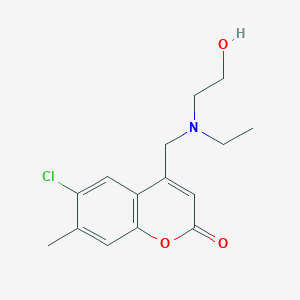

![N-(1-cyano-1-cyclopropylethyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2617721.png)

![5-[(2-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2617722.png)